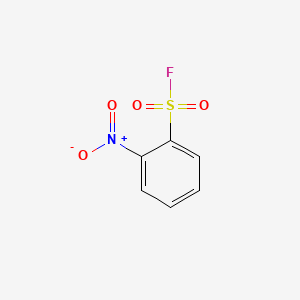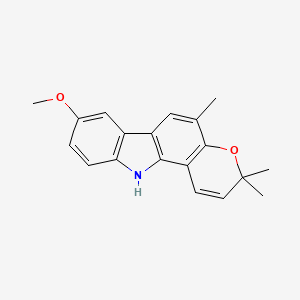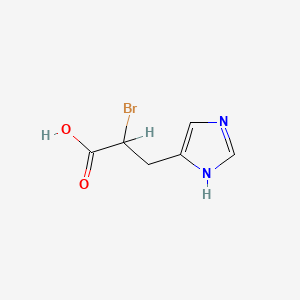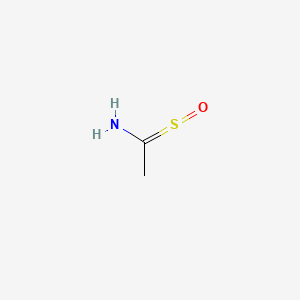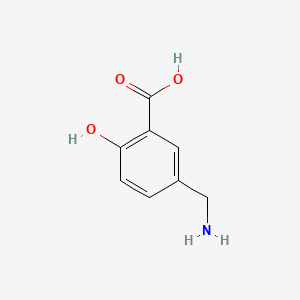
5-(Aminomethyl)-2-hydroxybenzoesäure
Übersicht
Beschreibung
5-Aminomethylsalicylic acid, also known as mesalamine, is a chemical compound that has been widely used in the field of medicine for the treatment of inflammatory bowel disease (IBD). It is a derivative of salicylic acid and belongs to the class of aminosalicylates. The compound is known for its anti-inflammatory and immunomodulatory properties.
Wissenschaftliche Forschungsanwendungen
Biomassenaufwertung
5-(Aminomethyl)-2-hydroxybenzoesäure spielt eine bedeutende Rolle bei der Aufwertung von Biomasse. Sie wird bei der Transaminase-katalysierten Aufwertung von Furfuralen verwendet . Furfuralen sind wertvolle Plattformchemikalien, die durch die säurekatalysierte Dehydratisierung von Pentosen und Hexosen hergestellt werden, die durch die Hydrolyse von zellulosehaltigen Biomasseabfällen gewonnen werden . Die Produktion von Furfurylaminen durch die selektive reduktive Aminierung von Furfuralen hat aufgrund vieler potenzieller Anwendungen Interesse gefunden .
Biopolymersynthese
Diese Verbindung wird als Monomer in der Biopolymersynthese verwendet . Furfurylamine haben viele Anwendungen als Monomere in der Biopolymersynthese . Das aus 5-HMF 2a abgeleitete Amin 2b hat auch das Potenzial als Härtungsmittel in Epoxidharzen .
Herstellung von pharmakologisch aktiven Verbindungen
This compound wird bei der Herstellung von pharmakologisch aktiven Verbindungen verwendet . Zum Beispiel wird es bei der Synthese von Arzneimitteln wie Antiseptika, Antihypertensiva und Diuretika verwendet .
Produktion von Biokraftstoffen und Chemikalien
Furfuralen, die mit this compound hergestellt werden können, haben in den letzten Jahren als erneuerbare Rohstoffe für die Produktion von Biokraftstoffen und Chemikalien großes Interesse geweckt .
Produktion von Lösungsmitteln, Kunststoffen, Harzen und Kraftstoffadditiven
Furfural, das mit this compound hergestellt werden kann, wird als attraktives Plattformmolekül für die Produktion von Lösungsmitteln, Kunststoffen, Harzen und Kraftstoffadditiven anerkannt .
Produktion von funktionalisierten Aromaten
Furfuralen, die mit this compound hergestellt werden können, können in eine Reihe von wertvollen Chemikalien und Brennstoffen wie Furfurylalkoholen, THFs, Furfurylamin 1b, 1,5-Pentandiol und funktionalisierten Aromaten umgewandelt werden .
Wirkmechanismus
Target of Action
The primary target of 5-(aminomethyl)-2-hydroxybenzoic acid, also known as 5-Aminomethylsalicylic acid or 5-Aminomethyl-2-hydroxybenzoic acid, is the peroxisome proliferator-activated receptor gamma (PPAR-gamma) . PPAR-gamma is a nuclear hormone receptor involved in the control of inflammation, cell proliferation, apoptosis, and metabolic function .
Mode of Action
5-Aminomethylsalicylic acid interacts with its target, PPAR-gamma, by binding to it . This binding activates the receptor, which then influences the transcription of specific genes involved in inflammation, cell proliferation, apoptosis, and metabolic function . The activation of PPAR-gamma by 5-Aminomethylsalicylic acid can lead to changes in these processes, potentially influencing disease progression and symptoms .
Biochemical Pathways
5-Aminomethylsalicylic acid is involved in the C4 pathway . In this pathway, 5-Aminomethylsalicylic acid is derived from the condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase (ALAS) with pyridoxal phosphate (PLP) as a co-factor . This pathway is rich in enzymes that are descriptive of fungi, and blocking the action of these enzymes often leads to avirulence or growth inhibition .
Pharmacokinetics
After liberation of 5-Aminomethylsalicylic acid in the terminal ileum and colon, it is only partly absorbed . A major part of this compound is presystemically eliminated, e.g., N-acetylated during its first passage through the intestinal mucosa and liver . Mean steady-state plasma levels of unchanged 5-Aminomethylsalicylic acid are rather low (range 0.02 to 1.2 μg/ml), whereas those of Ac-5-Aminomethylsalicylic acid are always higher (range 0.1 to 2.9 μg/ml) . This is due to the rapid elimination of 5-Aminomethylsalicylic acid (t1/2=0.4 to 2.4h) and the slightly slower renal excretion of the Ac-5-Aminomethylsalicylic acid (t1/2=6 to 9h, renal clearance=200 to 300 ml/min) .
Result of Action
The molecular and cellular effects of 5-Aminomethylsalicylic acid’s action are primarily related to its influence on PPAR-gamma. By activating this receptor, 5-Aminomethylsalicylic acid can affect the transcription of genes involved in inflammation, cell proliferation, apoptosis, and metabolic function . This can lead to changes in these processes, potentially influencing disease progression and symptoms .
Action Environment
The action, efficacy, and stability of 5-Aminomethylsalicylic acid can be influenced by various environmental factors. For instance, the presence of certain bacteria in the large bowel can affect the release of 5-Aminomethylsalicylic acid from its special galenic formulations . Additionally, the compound’s action can be influenced by the pH of the environment, as the development of pH-dependent, delayed-release formulations of 5-Aminomethylsalicylic acid has been reported .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Aminomethylsalicylic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the production of cyclo-oxygenase and prostaglandin, thromboxane synthetase, platelet activating factor synthetase, and interleukin-1 by macrophages . These interactions help reduce the acute inflammatory response in inflammatory bowel disease . Additionally, 5-Aminomethylsalicylic acid interacts with peroxisome proliferator-activated receptor gamma (PPAR-gamma), a nuclear hormone receptor, which helps modulate inflammation .
Cellular Effects
5-Aminomethylsalicylic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound is known to inhibit the synthesis of folic acid in bacteria, which slows down cell growth and multiplication . In the context of inflammatory bowel disease, 5-Aminomethylsalicylic acid helps reduce inflammation by altering the release of certain chemicals, including cytokines, from the cells lining the gut .
Molecular Mechanism
The molecular mechanism of 5-Aminomethylsalicylic acid involves several key interactions at the molecular level. The compound is extensively metabolized to N-acetyl-5-aminomethylsalicylic acid by N-acetyltransferase 1 (NAT1) . N-acetyl-5-aminomethylsalicylic acid then binds to PPAR-gamma, inducing its translocation from the cytoplasm to the cell nucleus and causing a conformational change in PPAR-gamma . This modification allows the recruitment of coactivators and corepressors, leading to changes in gene expression that help reduce inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminomethylsalicylic acid have been observed to change over time. The compound is known for its stability and effectiveness in reducing inflammation over extended periods . It is also subject to degradation, which can affect its long-term efficacy . Studies have shown that 5-Aminomethylsalicylic acid maintains its anti-inflammatory properties in both in vitro and in vivo settings, although its effectiveness may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 5-Aminomethylsalicylic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, 5-Aminomethylsalicylic acid can cause toxic effects, including gastrointestinal upset, mucosal ulceration, and altered hemostasis . These adverse effects highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
5-Aminomethylsalicylic acid is involved in several metabolic pathways, including the shikimate pathway, which is responsible for the biosynthesis of salicylic acid and its derivatives . The compound interacts with enzymes such as isochorismate synthase, which converts chorismate to isochorismate, a precursor for synthesizing salicylic acid . These interactions play a crucial role in regulating metabolic flux and maintaining metabolite levels within the cells .
Transport and Distribution
The transport and distribution of 5-Aminomethylsalicylic acid within cells and tissues involve various transporters and binding proteins. The compound is poorly absorbed by the intestines and systemic circulation, with most of it remaining in the terminal ileum and colon or being passed in the stool . Absorbed 5-Aminomethylsalicylic acid is extensively metabolized and distributed within the cells, where it exerts its anti-inflammatory effects .
Subcellular Localization
5-Aminomethylsalicylic acid exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the colonic epithelium, where it exerts a topical effect . It is also found in the cytoplasm and nucleus, where it interacts with PPAR-gamma and other biomolecules to modulate gene expression and reduce inflammation . The subcellular localization of 5-Aminomethylsalicylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
5-(aminomethyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,4,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKMYDUUWYPLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182464 | |
| Record name | 5-Aminomethylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2820-31-7 | |
| Record name | 5-Aminomethylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminomethylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminomethyl-2-hydroxy-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary area of research surrounding 5-Aminomethylsalicylic acid?
A: The primary research focus on 5-Aminomethylsalicylic acid centers around its analgesic and anti-inflammatory properties. Several studies have investigated its potential as a pain reliever and its mechanism of action in reducing inflammation. [, , , , , , ]
Q2: How was 5-Aminomethylsalicylic acid synthesized in the provided research?
A: Two methods for synthesizing 5-Aminomethylsalicylic acid are described. One involves reacting salicylic acid with N,N'-Methylenebisacetamide in the presence of phosphoryl chloride. [] The other method utilizes 5-formylsalicylic acid as a starting material. []
Q3: Were there any studies exploring the metabolic fate of 5-Aminomethylsalicylic acid in living organisms?
A: Yes, researchers investigated the metabolic fate of 5-Aminomethylsalicylic acid in both rabbits and rats. [, ] While the specifics of the metabolic pathways are not detailed in the provided abstracts, this research contributes to understanding the compound's pharmacokinetic profile.
Q4: Did the research explore structure-activity relationships for 5-Aminomethylsalicylic acid and its derivatives?
A: Yes, studies investigated the analgesic activity of various 5-Aminomethylsalicylic acid derivatives and compared them to other salicylic acid derivatives. [, ] This suggests an exploration of structure-activity relationships to understand how modifications to the base structure impact its pharmacological effects.
Q5: Was there any research on the potential mechanism of action for the anti-inflammatory effects of 5-Aminomethylsalicylic acid?
A: Yes, one study specifically focused on investigating the mechanism behind the anti-inflammatory action of 5-Aminomethylsalicylic acid. [] Although the specific mechanism is not described in the abstract, this research highlights efforts to elucidate how the compound exerts its anti-inflammatory effects.
Q6: Beyond analgesic and anti-inflammatory effects, were any other pharmacological activities of 5-Aminomethylsalicylic acid investigated?
A: Yes, researchers explored a range of pharmacological actions of 5-Aminomethylsalicylic acid that are relevant to its analgesic and anti-inflammatory properties. [, ] This suggests a broader evaluation of the compound's potential therapeutic effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



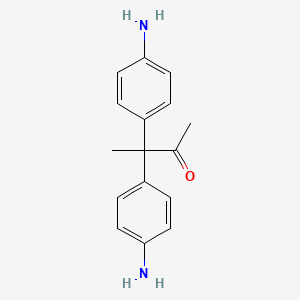
![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B1215184.png)
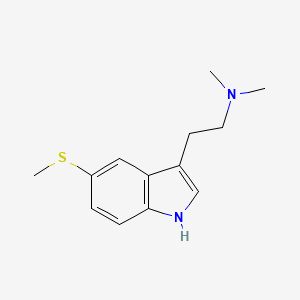
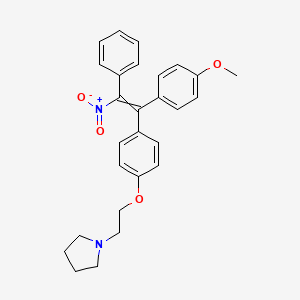
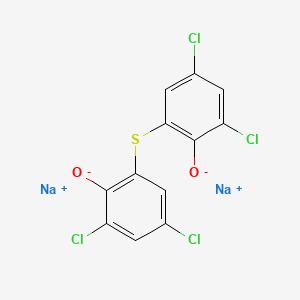
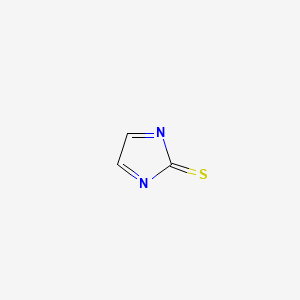
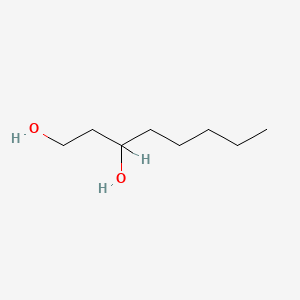
![2-[3-(Methylamino)-4-nitrophenoxy]ethanol](/img/structure/B1215194.png)

